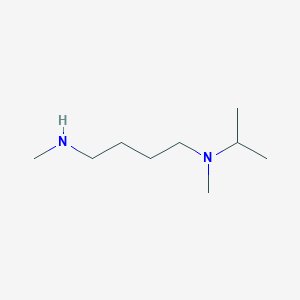
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine is an organic compound with the molecular formula C9H22N2 It is a diamine derivative, characterized by the presence of two amino groups attached to a butane backbone, with additional isopropyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine typically involves the reaction of 1,4-dibromobutane with isopropylamine and dimethylamine. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by the amine groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,4-butanediamine: A similar diamine with two methyl groups attached to the butane backbone.
N-Isopropyl-1,4-butanediamine: A compound with an isopropyl group and two amino groups on the butane backbone.
Uniqueness
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine is unique due to the presence of both isopropyl and dimethyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H22N2 |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
N,N'-dimethyl-N'-propan-2-ylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2)11(4)8-6-5-7-10-3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
YHQFVIBIYUGGDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


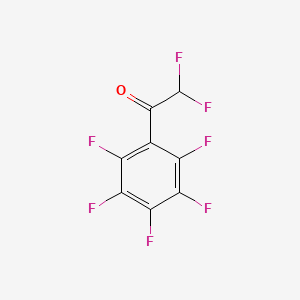

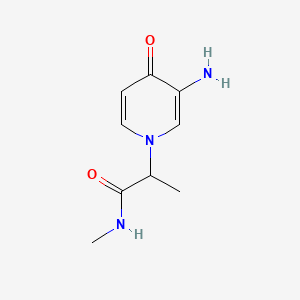

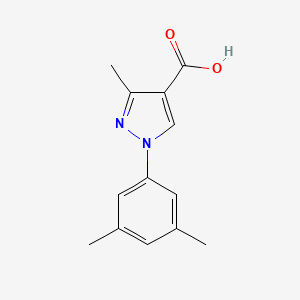

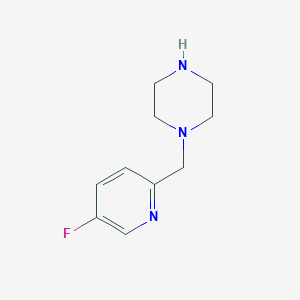

![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)



![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)

